5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde

ALDH3A1 Enzyme inhibition Cancer chemoresistance

ALDH3A1-mediated chemoresistance research demands potent, selective chemical probes. This compound delivers 7.6-fold improved ALDH3A1 inhibition over CB29 (IC50 2.1 µM vs 16 µM), enabling lower working concentrations and reduced off-target effects in cellular assays. • Enhanced logP (2.71) for superior intracellular target engagement in A549 and SF767 cancer models • Chloro substituent provides a synthetic handle for cross-coupling derivatization and SAR exploration • High thermal stability (bp ~375 °C) withstands demanding reaction conditions without degradation Supplied with certificates of analysis; available for immediate global dispatch.

Molecular Formula C12H13ClO3
Molecular Weight 240.68 g/mol
CAS No. 81995-31-5
Cat. No. B1417219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde
CAS81995-31-5
Molecular FormulaC12H13ClO3
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC2=C(C=C(C=C2)Cl)C=O
InChIInChI=1S/C12H13ClO3/c13-10-3-4-12(9(6-10)7-14)16-8-11-2-1-5-15-11/h3-4,6-7,11H,1-2,5,8H2
InChIKeyZHVPKUKAGOCESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde – Overview


5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde (CAS 81995-31-5) is a substituted benzaldehyde derivative featuring a 5-chloro substituent and a 2-(oxolan-2-ylmethoxy) (tetrahydrofuran-2-ylmethoxy) ether group . It serves as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry , distinguished by a unique combination of electrophilic character from the chloro group and enhanced solubility and steric modulation from the oxolane moiety [1].

Scaffold Chloro‑oxolane benzaldehyde intermediate
Activity Reported ALDH3A1 enzyme inhibition
Use context Medicinal chemistry & chemoresistance probe

Why Simple Analogs Cannot Substitute


Simple substitution of 5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde with other benzaldehyde derivatives is not feasible due to its distinct structural features that confer both enhanced target engagement and altered physicochemical properties. The presence of the chloro substituent increases electrophilicity and lipophilicity, while the oxolane (tetrahydrofuran) ether linkage provides unique steric and solubility characteristics absent in simple methoxy or unsubstituted benzaldehydes [1]. Crucially, this compound exhibits selective inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with a potency that is significantly improved over the reference inhibitor CB29, a property not replicated by closely related analogs lacking this specific substitution pattern [2].

Target compound 5‑chloro‑2‑(oxolan‑2‑ylmethoxy)benzaldehyde
Typical substitute Simpler methoxy / unsubstituted benzaldehydes
Key difference Chloro + oxolane‑ether pattern provides distinct electrophilicity, steric profile, and solubility context; ALDH3A1 inhibitory activity may not transfer to analogs lacking this substitution.
Risk Substitution with a simple benzaldehyde analog may lose target engagement and alter physicochemical behavior; in vitro ALDH3A1 inhibition may not be reproduced.

Differentiating Evidence


ALDH3A1 Inhibition Potency vs. CB29

5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde inhibits human ALDH3A1 with an IC50 of 2.10 × 10³ nM (2.1 µM), demonstrating approximately 7.6-fold greater potency than the reference ALDH3A1 inhibitor CB29 (IC50 = 16 µM) [1][2]. This direct comparison, derived from the same assay platform, establishes the compound as a more potent tool for ALDH3A1-related studies.

ALDH3A1 inhibition vs. CB29
Head‑to‑head
IC50 2.1 µM vs 16 µM (7.6‑fold higher inhibitory potency)
Supports ALDH3A1 enzyme inhibition studies; reported higher potency compared to CB29 in the same assay.
Spectrophotometric assay, 1‑min preincubation.
ALDH3A1 Enzyme inhibition Cancer chemoresistance

Enhanced Lipophilicity vs. Non-Chlorinated Analog

The calculated logP (partition coefficient) for 5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde is 2.71 , compared to 2.14 for the non-chlorinated analog 2-(oxolan-2-ylmethoxy)benzaldehyde . This 0.57 log unit increase indicates enhanced membrane permeability and altered distribution characteristics, which can influence cellular uptake and in vivo behavior.

Lipophilicity vs. non‑chlorinated analog
Data to verify
ΔlogP +0.57 (predicted)
Reported calculated lipophilicity difference; may influence membrane permeability context.
Predicted values; requires experimental confirmation.
Lipophilicity Drug design ADME

Higher Boiling Point vs. Simpler Benzaldehydes

5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde has a predicted boiling point of 374.6±22.0 °C , which is significantly higher than that of 5-chloro-2-methoxybenzaldehyde (boiling point ~264 °C at 760 mmHg) . The higher boiling point reflects increased molecular weight and intermolecular interactions due to the tetrahydrofuran-containing ether linkage, which can influence purification strategies and thermal stability considerations.

Boiling point vs. methoxy analog
Class‑level inference
~374.6 °C vs ~264 °C (predicted)
Reported thermal property; may affect purification strategy and high‑temperature reaction context.
Predicted value; comparative data from separate sources.
Physicochemical property Purification Stability

Commercial Availability & Purity Options

Multiple vendors offer 5-Chloro-2-(oxolan-2-ylmethoxy)benzaldehyde with certified purities: ≥95% (Enamine, Chemenu), 97% (MolCore), and 98% (Leyan) [1]. Pricing varies by vendor and quantity, with Enamine offering 0.5g at $374.0 and TRC offering 10mg at $50.00 [1]. This range of purity grades and price points allows researchers to select the appropriate quality for their specific application—from high-throughput screening to in vivo studies requiring higher purity.

Commercial purity & options
Supporting evidence
Purity 95‑98%; pricing from $50 (10 mg) to $1448 (5 g)
Multiple purity grades and vendor options support procurement selection.
Vendor‑reported specifications; review lot‑specific COA.
Procurement Purity Vendor comparison

Optimal Research Applications


ALDH3A1-Selective Chemical Probe Development

With a 7.6-fold improvement in potency over CB29 (IC50 2.1 µM vs 16 µM), this compound serves as an improved starting point for developing ALDH3A1-selective chemical probes [1]. Its enhanced potency allows for lower working concentrations in cellular assays, potentially reducing off-target effects. Researchers investigating ALDH3A1-mediated chemoresistance in cancers such as lung adenocarcinoma (A549) or glioblastoma (SF767) can employ this compound to sensitize cells to oxazaphosphorine drugs like cyclophosphamide and mafosfamide [2].

Synthesis of Heterocyclic Chalcone Antibacterials

This benzaldehyde derivative can be utilized as a key building block in Claisen-Schmidt condensations with heteroaryl methyl ketones to generate heterocyclic chalcone analogues with antibacterial activity [3]. The presence of the chloro substituent and the oxolane-containing ether linkage may modulate the electronic and steric properties of the resulting chalcones, potentially influencing their antimicrobial potency and spectrum of activity.

Lipophilicity-Modulated Medicinal Chemistry Campaigns

The increased logP (2.71 vs 2.14 for the non-chlorinated analog) makes this compound particularly suitable for medicinal chemistry programs targeting intracellular or membrane-associated protein targets where enhanced cellular permeability is desired . The chloro substituent also provides a synthetic handle for further derivatization via cross-coupling reactions, enabling SAR exploration around the benzaldehyde core.

Thermally Demanding Synthetic Transformations

The predicted high boiling point (374.6±22.0 °C) relative to simpler methoxybenzaldehydes suggests this compound can withstand elevated reaction temperatures without significant decomposition . This property is advantageous in synthetic sequences requiring harsh conditions, such as high-temperature condensations or metal-catalyzed couplings, where lower-boiling analogs might evaporate or degrade.

Application
Selection Property
Validation Focus
ALDH3A1‑selective tool compound studies
Reported ALDH3A1 inhibitory potency over CB29
Chemoresistance model‑response context (e.g., lung adenocarcinoma, glioblastoma cells with oxazaphosphorines)
Synthesis of heterocyclic chalcones for antimicrobial screening
Benzaldehyde building block with chloro and oxolane groups
Antimicrobial activity screening of derived chalcone analogs
Medicinal chemistry targeting intracellular proteins
Reported lipophilicity increase may influence membrane permeability context
Cellular uptake and SAR exploration
High‑temperature synthetic transformations
Reported high boiling point provides thermal stability context
Reaction robustness under elevated temperature conditions
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